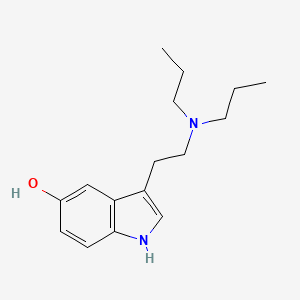

N,N-Di-n-propylserotonin

Description

Structure

3D Structure

Properties

CAS No. |

36288-75-2 |

|---|---|

Molecular Formula |

C16H24N2O |

Molecular Weight |

260.37 g/mol |

IUPAC Name |

3-[2-(dipropylamino)ethyl]-1H-indol-5-ol |

InChI |

InChI=1S/C16H24N2O/c1-3-8-18(9-4-2)10-7-13-12-17-16-6-5-14(19)11-15(13)16/h5-6,11-12,17,19H,3-4,7-10H2,1-2H3 |

InChI Key |

CWMOGUBWVJQDSL-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)O |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)O |

Other CAS No. |

36288-75-2 |

Synonyms |

N,N-di-n-propyl-2-((5-hydroxyindol-3-yl)amino)ethane N,N-di-n-propylserotonin NDPS |

Origin of Product |

United States |

Historical Context of Serotonergic Indolylalkylamine Analog Research

The journey into understanding serotonergic indolylalkylamine analogs is intrinsically linked to the discovery and elucidation of the role of serotonin (B10506) (5-hydroxytryptamine or 5-HT) itself. Serotonin was first identified in the blood as a vasoconstrictor agent in 1948 and its structure as 5-hydroxytryptamine was confirmed in 1949. nih.gov Its subsequent detection in the brain in 1953 sparked decades of research into its function as a neurotransmitter. nih.gov

The mid-20th century saw a surge in the exploration of tryptamine (B22526) derivatives, largely fueled by the discovery of the potent hallucinogenic properties of lysergic acid diethylamide (LSD). nih.gov This led to the investigation of other tryptamines, including naturally occurring compounds like psilocybin from mushrooms and N,N-dimethyltryptamine (DMT). nih.govblossomanalysis.com The synthesis of DMT was first reported in 1931, with its psychoactive properties being recognized in the 1950s. researchgate.net This era of research established that modifications to the basic tryptamine structure could lead to profound changes in pharmacological activity, particularly at serotonin receptors. nih.gov

The development of the first antidepressant drugs in the 1950s, such as the monoamine oxidase inhibitor iproniazid (B1672159) and the tricyclic antidepressant imipramine, further solidified the importance of the serotonin system in brain function and mental health. nih.gov These drugs, while not direct analogs of serotonin, provided crucial tools for studying the effects of modulating serotonergic neurotransmission. nih.gov The subsequent development of radioligand binding assays in the 1970s allowed for a more precise characterization of serotonin receptor subtypes, paving the way for the synthesis and evaluation of a vast array of synthetic analogs to probe these receptors. nih.gov This included the systematic modification of the N,N-dialkyl substituents on the tryptamine side chain, leading to the creation of compounds like N,N-Di-n-propylserotonin.

Positioning of N,n Di N Propylserotonin Within Contemporary Serotonin System Investigations

In the contemporary landscape of serotonin (B10506) research, the focus has shifted towards developing highly selective ligands for specific serotonin receptor subtypes. This is driven by the desire to create more targeted therapies with fewer side effects. There are at least 14 identified mammalian serotonin receptor subtypes, each with a distinct distribution and function in the body. taylorandfrancis.com

N,N-Di-n-propylserotonin fits into this landscape as a structural analog of serotonin that helps to delineate the structure-activity relationships (SAR) at various serotonin receptors. The study of a series of N,N-dialkylated tryptamines, with varying alkyl chain lengths, allows researchers to understand how the size and conformation of these substituents influence receptor binding and functional activity. While many N,N-dialkylated tryptamines exhibit psychoactive properties, the primary interest in compounds like this compound from a pharmacological research perspective lies in its differential affinity for various receptor subtypes. nih.gov The synthesis and characterization of numerous N,N-dialkylated tryptamines continue to be an active area of research, providing essential reference data for forensic and clinical analysis. researchgate.net

Significance of N,n Di N Propylserotonin As a Pharmacological Research Tool

Synthetic Pathways for this compound (and related indolylalkylamines)

The synthesis of N,N-dialkyltryptamines, including this compound, can be approached through several well-established routes, often starting from the core indole (B1671886) structure. A common and versatile method for the synthesis of N,N-dialkyltryptamines is the Speeter and Anthony synthesis. This procedure is adaptable for creating a wide array of tryptamine (B22526) derivatives. nih.gov

A general representation of the synthesis of an N,N-dialkyltryptamine, such as N,N-dipropyltryptamine (DPT), a close structural analog of this compound, involves the reaction of tryptamine with an appropriate alkylating agent. For instance, DPT can be synthesized by reacting tryptamine with 1-iodopropane (B42940) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as diethyl ether. The reaction mixture is typically stirred at room temperature to facilitate the dialkylation of the primary amine of tryptamine.

Another prominent synthetic strategy begins with a suitably substituted indole, such as 5-hydroxyindole (B134679) for the synthesis of serotonin derivatives. The indole is first reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate is then reacted with a secondary amine, in this case, di-n-propylamine, to yield a glyoxylamide. The final step involves the reduction of the amide and ketone functionalities, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or aluminum hydride (alane), to afford the desired this compound. nih.gov The use of alane, generated in situ from LiAlH4, has been reported as an efficient modification to the Speeter and Anthony method. nih.gov

Biosynthetic pathways have also been explored for the production of related tryptamines like N,N-dimethyltryptamine (DMT) in microorganisms such as E. coli, which involves enzymatic processes starting from tryptophan. While not a chemical synthesis in the traditional sense, these biological methods highlight alternative routes to tryptamine production.

The following table summarizes a representative chemical synthesis for a related compound, N,N-dipropyltryptamine:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Yield |

| Tryptamine | 1-Iodopropane | Diisopropylethylamine | Diethyl ether | 46% |

Strategies for the Derivatization and Structural Modification of the N,N-Di-n-propyltryptamine Scaffold

The systematic structural modification of the N,N-di-n-propyltryptamine scaffold is a key strategy in medicinal chemistry to probe structure-activity relationships (SAR). These modifications can be categorized into three main areas: alterations to the N,N-dialkyl substituents, modifications of the indole ring, and changes to the ethylamine (B1201723) side chain.

N-Alkyl Group Modification: The n-propyl groups on the terminal nitrogen can be replaced with other alkyl or functionalized groups to investigate the impact of steric bulk and electronic properties on receptor binding and functional activity. For example, replacing the n-propyl groups with smaller (e.g., methyl, ethyl) or larger (e.g., butyl, isopropyl, diallyl) alkyl chains can significantly alter the compound's pharmacological profile. shulginresearch.net Studies on various N,N-dialkyltryptamines have shown that the nature of these substituents plays a crucial role in the compound's affinity and selectivity for different serotonin receptor subtypes.

Ethylamine Side Chain Modification: The ethylamine side chain connecting the indole ring to the terminal nitrogen can also be a target for derivatization. A common modification is the introduction of a methyl group at the alpha-position of the side chain, creating an alpha-methyltryptamine (B1671934) analog. This modification introduces a chiral center and can increase the compound's metabolic stability and alter its receptor binding profile.

The following table provides examples of derivatization strategies for the general tryptamine scaffold:

| Modification Area | Example Modification | Potential Impact |

| N-Alkyl Groups | Replacement of n-propyl with diallyl groups | Altered receptor affinity and selectivity |

| Indole Ring | Acetylation of the 5-hydroxyl group | Modified in vitro potency |

| Ethylamine Side Chain | Introduction of an alpha-methyl group | Increased metabolic stability, altered receptor binding |

Analytical Techniques for Compound Characterization and Purity Assessment

The unambiguous identification and the determination of the purity of a synthesized compound like this compound are critical for any scientific investigation. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. shulginresearch.netnih.gov 1H NMR provides detailed information about the chemical environment of hydrogen atoms, including their number, connectivity, and spatial arrangement. 13C NMR provides information about the carbon skeleton of the molecule. For this compound, specific chemical shifts and coupling constants in the NMR spectra would confirm the presence of the n-propyl groups, the ethylamine side chain, and the substituted indole ring. snmjournals.org

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.govnih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the analysis of tryptamines. japsonline.comfree.fr In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, often showing characteristic fragments for the indole ring and the N,N-dialkylaminoethyl side chain. nih.gov For 5-hydroxytryptamines, specific derivatization techniques, such as pentafluoropropionylation, can be used to improve their volatility and chromatographic behavior for GC-MS analysis. nih.gov

Chromatographic Methods for Purity Assessment: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods for assessing the purity of synthetic compounds. japsonline.comfree.fr These techniques separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By comparing the retention time of the synthesized compound with that of a known standard, its identity can be confirmed. The purity is determined by the relative area of the peak corresponding to the target compound in the chromatogram. A study on the analysis of synthetic tryptamines purchased online demonstrated the utility of both GC-MS and HPLC for identity verification and separation. japsonline.com For many N,N-dialkylated tryptamines, derivatization is not necessary for successful separation and detection by these methods.

The following table summarizes the key analytical techniques used for the characterization and purity assessment of tryptamines:

| Analytical Technique | Purpose | Information Obtained |

| 1H and 13C NMR Spectroscopy | Structural Elucidation | Chemical environment and connectivity of atoms |

| Mass Spectrometry (GC-MS, LC-MS) | Molecular Weight and Structure | Molecular weight, elemental composition, fragmentation pattern |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Separation | Retention time, relative purity |

| Gas Chromatography (GC) | Purity Assessment and Separation | Retention time, relative purity |

Quantitative Receptor Binding Affinity and Selectivity Profiles at Serotonin Receptors

This compound (DP-5-HT) has been a subject of study to understand how structural modifications to the serotonin molecule influence its interaction with various receptor subtypes. Research indicates that the addition of two n-propyl groups to the amine of serotonin results in a compound that, unlike some other N,N-disubstituted tryptamines, does not exhibit a strong selectivity for 5-HT1A or 5-HT2A receptor subtypes. nih.govacs.orgnih.gov

Studies comparing this compound to the highly selective 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) have been particularly insightful. nih.govresearchgate.netlookchem.com While 8-OH-DPAT shows high affinity and selectivity for 5-HT1A sites, the di-n-propyl analogue of serotonin does not share this selectivity. nih.govlookchem.com This suggests that the N,N-dipropyl groups alone are not responsible for the 5-HT1A selectivity observed with 8-OH-DPAT; rather, other structural features of the 8-OH-DPAT molecule are key to its specific binding profile. nih.govlookchem.com Indoleamine hallucinogens, a class to which this compound belongs, generally bind to 5-HT1A receptors with moderate to high affinity. nih.gov

This compound does not show selectivity for 5-HT2A receptors over 5-HT1A receptors. nih.govacs.orgnih.gov This is in contrast to phenylalkylamine hallucinogens, which are known for their high selectivity for 5-HT2 receptors. nih.govnih.gov The binding affinity of various hallucinogens at 5-HT2A receptors often correlates with their potency in producing hallucinogenic effects. nih.gov However, for indoleamines like this compound, the receptor interaction profile is more promiscuous. nih.govnih.gov

While specific binding data for this compound at 5-HT2B and 5-HT2C receptors is not extensively detailed in the provided results, it is known that indoleamine hallucinogens, in general, are relatively non-selective and can interact with a range of serotonin receptor subtypes, including 5-HT2C. nih.gov Phenylalkylamine hallucinogens are known to be selective for 5-HT2 sites, which include the 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov Given the lack of selectivity of this compound for 5-HT1A versus 5-HT2A sites, it is plausible that it also interacts with other 5-HT2 subtypes.

The available information primarily focuses on the serotonergic system. While some tryptamine derivatives are known to interact with other receptor systems, such as sigma receptors, specific data for this compound's binding to non-serotonergic receptors is not prominently featured in the search results. nih.govescholarship.org

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor. giffordbioscience.comnih.govsci-hub.se These assays are considered the gold standard due to their robustness and sensitivity. giffordbioscience.com The process typically involves incubating a preparation of the target receptor with a radiolabeled ligand. sci-hub.se By competing with the radioligand for binding sites, an unlabeled compound's affinity (Ki value) can be determined. giffordbioscience.com

There are several types of radioligand binding assays:

Competitive binding assays: Used to determine the relative affinities (Ki values) of test compounds. giffordbioscience.com

Saturation binding assays: Allow for the determination of the number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand. giffordbioscience.comperceptive.com

Kinetic binding assays: Determine the association and dissociation rates of a radioligand. giffordbioscience.com

For serotonin receptors, specific radioligands are used to label different subtypes. For instance, [3H]8-OH-DPAT is commonly used to label 5-HT1A sites, while [3H]ketanserin is used for 5-HT2A receptors. nih.govmdpi.com The binding of this compound to these receptors would be assessed by its ability to displace these specific radioligands.

Comparative Receptor Binding Analysis with Reference Serotonergic Agonists and Antagonists

A key comparison for this compound is with 8-OH-DPAT. As mentioned, while both possess di-n-propyl groups, 8-OH-DPAT is a selective 5-HT1A agonist, whereas this compound is not. nih.govresearchgate.netlookchem.com This highlights that the aminotetralin structure of 8-OH-DPAT is crucial for its selectivity. nih.govacnp.org

When compared to other indoleamine hallucinogens like psilocin and DMT, this compound fits the general profile of being relatively non-selective for 5-HT receptor subtypes. nih.gov This class of compounds typically displays moderate to high affinity for both 5-HT1 and 5-HT2 subtypes. nih.gov This contrasts with phenylalkylamine hallucinogens like DOM, which show high selectivity for 5-HT2 receptors. nih.govnih.gov

The binding profile of this compound can be contextualized within the broader landscape of serotonergic ligands. For example, antagonists like ketanserin (B1673593) and spiperone (B1681076) show varying degrees of selectivity for 5-HT2 receptor subtypes. acnp.orgwikipedia.org The non-selective nature of this compound's binding underscores the complex structure-activity relationships that govern ligand-receptor interactions within the serotonin system.

Cellular and Molecular Mechanisms of Action of N,n Di N Propylserotonin

G Protein-Coupled Receptor Activation and Coupling Specificity

N,N-Di-n-propylserotonin (DiPS) is an analog of serotonin (B10506) that demonstrates significant affinity for multiple serotonin receptor subtypes, which are members of the G protein-coupled receptor (GPCR) superfamily. Research has primarily focused on its interaction with the 5-HT1A and 5-HT2A receptors. Unlike highly selective ligands such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), which shows a strong preference for the 5-HT1A subtype, DiPS exhibits a non-selective binding profile. nih.gov

Initial investigations were prompted by the hypothesis that the N,N-dipropyl substituents of 8-OH-DPAT were key to its 5-HT1A selectivity. However, the synthesis and evaluation of DiPS demonstrated that incorporating these same groups onto the serotonin scaffold did not confer the same selectivity. nih.gov Radioligand binding studies have quantified the affinity of DiPS for these receptors, revealing its potent but indiscriminate nature. The compound binds with high affinity to both 5-HT1A and 5-HT2 receptors, indicating that the structural context of the entire molecule, rather than just the amine substituents, dictates receptor selectivity. nih.govwikipedia.org

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2 Receptor Affinity (Ki, nM) | Selectivity (5-HT2/5-HT1A) |

|---|---|---|---|

| This compound (DiPS) | 7.1 | ~450 | ~63 |

| Serotonin (5-HT) | 4.7 | 13 | ~2.8 |

| 8-OH-DPAT | 4.2 | 3,400 | ~810 |

This interactive table summarizes the binding affinities of this compound and reference compounds at serotonin receptors. Data sourced from Glennon et al. (1988) and adapted from publicly available databases. nih.govwikipedia.org

Agonist-Induced Signal Transduction Pathways (e.g., cAMP modulation, ERK1/2 phosphorylation)

Upon binding to and activating its target GPCRs, this compound initiates downstream intracellular signaling cascades. As a potent 5-HT1A receptor agonist, one of its principal mechanisms is the modulation of adenylyl cyclase activity. The 5-HT1A receptor is canonically coupled to the inhibitory G protein, Gαi/o. frontiersin.org Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). biologists.com This reduction in cAMP levels affects the activity of downstream effectors like Protein Kinase A (PKA), thereby altering cellular function and neuronal firing rates.

In addition to cAMP modulation, GPCR activation by serotonergic agonists can trigger other significant signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Activation of 5-HT1A receptors can lead to ERK1/2 phosphorylation through complex, G protein-dependent mechanisms that may involve both Gαi/o and Gβγ subunits. frontiersin.orgnih.gov The Gβγ dimer can activate downstream effectors, including phosphoinositide 3-kinase (PI3K), which subsequently leads to the activation of the ERK1/2 cascade. This pathway is crucial for regulating processes such as neuroplasticity, cell survival, and differentiation. frontiersin.org

Investigation of Functional Selectivity and Biased Agonism at Target Receptors

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others (e.g., G protein-dependent signaling versus β-arrestin-mediated pathways). nih.gov This phenomenon is of significant interest in modern pharmacology as it offers the potential to develop drugs with more precise therapeutic effects and fewer side effects.

For the 5-HT1A receptor, ligands have been identified that show bias towards G protein activation or, conversely, towards the recruitment of β-arrestin. nih.gov β-arrestins are key proteins that not only mediate receptor desensitization and internalization but also act as signal transducers themselves, initiating G protein-independent signaling cascades. nih.gov To date, specific investigations into the functional selectivity and potential biased agonism of this compound have not been extensively reported. Such studies would require comparing its potency and efficacy across multiple signaling outputs, such as cAMP inhibition, ERK1/2 phosphorylation, and β-arrestin recruitment assays. The non-selective nature of DiPS at 5-HT1A and 5-HT2A receptors would further complicate such an analysis, as signaling outcomes would be a composite of activation of both receptor types.

Receptor Desensitization and Internalization Dynamics

Prolonged or repeated exposure to an agonist typically leads to receptor desensitization, a process that protects the cell from overstimulation. For 5-HT1A receptors, this process is particularly dynamic and demonstrates regional specificity. A primary mechanism underlying desensitization is agonist-induced receptor internalization, where receptors are removed from the plasma membrane into the cell's interior via endocytic pathways. nih.gov

Studies using other 5-HT1A agonists have revealed a marked difference between presynaptic autoreceptors, located on serotonin neurons in the dorsal raphe nucleus, and postsynaptic heteroreceptors found in regions like the hippocampus. nih.govjneurosci.org Presynaptic 5-HT1A autoreceptors undergo robust and rapid desensitization and internalization following stimulation by full agonists. jneurosci.orgnih.gov This internalization is a key step in the therapeutic action of some antidepressants, as it allows for a restoration of serotonin release after an initial period of inhibition. In contrast, postsynaptic 5-HT1A heteroreceptors are often resistant to agonist-induced internalization and desensitization. nih.gov

Given that this compound is a potent agonist, it is expected to induce desensitization and internalization of 5-HT1A autoreceptors in a manner similar to other high-efficacy serotonergic agonists. This would involve the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin, which uncouples the receptor from its G protein and targets it for clathrin-mediated endocytosis. nih.gov

In Vivo Pharmacological Characterization in Preclinical Animal Models

Behavioral Neuroscience Investigations in Rodent Modelsmdma.ch

Behavioral studies in rodents are fundamental to characterizing the psychoactive effects of novel compounds. For N,N-Di-n-propylserotonin, these investigations have centered on established paradigms that are predictive of serotonergic activity.

The drug discrimination paradigm is a highly specific behavioral assay used to assess the interoceptive (subjective) effects of psychoactive compounds in animals. wikipedia.orgnih.gov In this paradigm, animals are trained to recognize the effects of a specific drug and differentiate it from a control substance, typically saline. nih.gov The ability of a novel compound to substitute for the training drug indicates that it produces similar subjective effects. wikipedia.org

While direct drug discrimination training with this compound (DNPS) as the primary training drug is not extensively documented, its properties have been investigated through its ability to substitute for other serotonergic agents. Research has focused on comparing DNPS to key ligands for serotonin (B10506) receptor subtypes, particularly the 5-HT₁ₐ and 5-HT₂ₐ receptors.

A pivotal study by Glennon et al. (1988) characterized the binding profile of DNPS and compared it directly with the canonical 5-HT₁ₐ agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). acs.org The study revealed that DNPS possesses a high affinity for the 5-HT₁ₐ receptor, comparable to that of 8-OH-DPAT, while also showing a notable, albeit lower, affinity for 5-HT₂ receptors. nih.govacs.org

Table 1: Receptor Binding Affinities of this compound (DNPS) and 8-OH-DPAT Data extracted from Glennon et al. (1988).

| Compound | 5-HT₁ₐ Receptor Kᵢ (nM) | 5-HT₂ Receptor Kᵢ (nM) |

|---|---|---|

| This compound (DNPS) | 2.5 | 115 |

| 8-OH-DPAT | 1.9 | 1,100 |

Given its potent affinity for the 5-HT₁ₐ receptor, it is predicted that in animals trained to discriminate the 5-HT₁ₐ agonist 8-OH-DPAT from saline, DNPS would fully substitute, producing 8-OH-DPAT-appropriate responding. This suggests that DNPS effectively mimics the subjective effects mediated by 5-HT₁ₐ receptor activation. nih.govresearchgate.net

Furthermore, many indoleamine hallucinogens are known to produce complex stimulus effects by acting on both 5-HT₂ₐ and 5-HT₁ₐ receptors. nih.gov For example, 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT) generalizes to animals trained with either the 5-HT₂ₐ agonist DOM or the 5-HT₁ₐ agonist 8-OH-DPAT. nih.gov The dual binding profile of DNPS suggests it could potentially share these complex stimulus properties, although its significantly higher affinity for 5-HT₁ₐ over 5-HT₂ receptors indicates its subjective effects are likely dominated by its 5-HT₁ₐ agonist activity.

The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement that is widely accepted as a reliable behavioral proxy for 5-HT₂ₐ receptor activation. wikipedia.orgnih.gov This response is consistently induced by classic serotonergic hallucinogens such as lysergic acid diethylamide (LSD) and 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI). wikipedia.orgnih.gov The potency of a compound to induce HTR correlates strongly with its 5-HT₂ₐ receptor agonist activity and its hallucinogenic potency in humans. wikipedia.org

There are no specific published studies to date that have directly administered this compound to rodents to quantify its effect on the head-twitch response. However, the potential for DNPS to elicit this behavior can be inferred from its in vitro receptor binding data. As established by Glennon et al. (1988), DNPS binds to 5-HT₂ receptors with a Kᵢ value of 115 nM. acs.org

The induction of the HTR is critically dependent on a compound's ability to act as an agonist at the 5-HT₂ₐ receptor. nih.govnih.gov While the binding affinity of DNPS at this site is modest compared to its affinity for the 5-HT₁ₐ receptor, it is still significant. Therefore, it can be predicted that if DNPS possesses sufficient agonist efficacy at the 5-HT₂ₐ receptor, it would induce the HTR in a dose-dependent manner. The magnitude of this response would likely be less potent compared to classic hallucinogens like DOI, which exhibit much higher affinity for the 5-HT₂ₐ site.

The assessment of spontaneous locomotor and exploratory activity in an open-field arena is a standard method for evaluating the behavioral effects of novel compounds. nih.govnih.gov These tests can reveal stimulant, sedative, or anxiety-related effects of a substance. frontiersin.org

Specific studies detailing the effects of this compound on locomotor activity in rodent models are not present in the currently available scientific literature. However, the expected effects can be hypothesized based on its primary pharmacological targets: the 5-HT₁ₐ and 5-HT₂ₐ receptors.

5-HT₁ₐ Receptor Activation: Activation of 5-HT₁ₐ receptors, particularly presynaptic autoreceptors, typically leads to a decrease in serotonin release and is often associated with a reduction in spontaneous locomotor activity and an increase in behaviors considered to be anxiolytic.

5-HT₂ₐ Receptor Activation: The role of 5-HT₂ₐ receptor activation in locomotor activity is more complex. While high doses of potent 5-HT₂ₐ agonists can disrupt normal motor patterns, the effects are not a simple increase or decrease in locomotion and are often intertwined with other behavioral responses like the HTR. wikipedia.org

Given that DNPS is a potent 5-HT₁ₐ agonist, its dominant effect on locomotor activity would likely be inhibitory, leading to reduced movement and exploration. Any concurrent, weaker activation of 5-HT₂ₐ receptors might introduce more complex, subtle behavioral changes rather than a simple stimulant effect. The net outcome would depend on the functional interplay between these two receptor systems following administration of the compound.

Neurochemical Analysis of Neurotransmitter Release and Metabolism in Preclinical Models

Neurochemical analyses are employed to understand how a compound alters the release and metabolism of neurotransmitters in the brain. oup.com Such studies for this compound are not specifically reported in the literature. Nevertheless, its neurochemical effects can be predicted from its known receptor interactions.

The primary targets of DNPS, the 5-HT₁ₐ and 5-HT₂ₐ receptors, play crucial roles in modulating neurotransmitter systems:

Effect on Serotonin: As a potent 5-HT₁ₐ agonist, DNPS is expected to activate presynaptic 5-HT₁ₐ autoreceptors located on serotonergic neurons in the dorsal raphe nucleus. This activation inhibits the firing of these neurons and consequently reduces the synthesis and release of serotonin (5-HT) throughout the brain.

Effect on Other Neurotransmitters: Postsynaptic 5-HT₂ₐ receptors are densely expressed in cortical regions, particularly on pyramidal neurons. Their activation is known to modulate the release of other neurotransmitters. For instance, 5-HT₂ₐ receptor stimulation can increase the release of glutamate (B1630785) and dopamine (B1211576) in the prefrontal cortex.

Therefore, the neurochemical footprint of DNPS would likely be a combination of a global decrease in serotonin release (mediated by 5-HT₁ₐ agonism) and a regionally specific modulation of other neurotransmitters like glutamate and dopamine (mediated by 5-HT₂ₐ agonism).

Electrophysiological Studies of Neuronal Activity Modulation

Electrophysiological studies, which measure the electrical activity of neurons, provide direct insight into how a compound influences neuronal function. nih.gov Direct electrophysiological data for this compound are not available. However, its effects can be inferred from the well-documented consequences of activating its target receptors.

5-HT₁ₐ Receptor-Mediated Effects: The activation of 5-HT₁ₐ receptors, which are G-protein-coupled receptors linked to Gᵢ/Gₒ proteins, leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in potassium ion efflux, causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing rate. In the dorsal raphe nucleus, this action of 5-HT₁ₐ agonists like 8-OH-DPAT causes a powerful inhibition of serotonergic neuron activity. nih.gov DNPS, as a potent 5-HT₁ₐ agonist, would be expected to produce the same inhibitory effect.

5-HT₂ₐ Receptor-Mediated Effects: In contrast, 5-HT₂ₐ receptors are linked to Gᵩ/G₁₁ proteins, and their activation typically leads to neuronal depolarization and increased excitability. In cortical pyramidal neurons, 5-HT₂ₐ agonists increase excitatory postsynaptic currents and lower the threshold for firing action potentials.

Structure Activity Relationship Sar Investigations of N,n Di N Propylserotonin and Analogs

Influence of N,N-Dialkyl Substituents on Receptor Affinity and Selectivity

The nature of the substituents on the terminal amine of the tryptamine (B22526) scaffold plays a pivotal role in modulating receptor affinity and selectivity. In N,N-Di-n-propylserotonin, the two n-propyl groups significantly influence its pharmacological profile.

Research comparing this compound with its parent compound, serotonin (B10506), and other N,N-dialkyl analogs reveals that the size and lipophilicity of the alkyl groups are critical determinants of receptor binding. While serotonin itself has broad affinity for numerous serotonin receptor subtypes, the addition of the di-n-propyl groups alters this profile. For instance, this compound demonstrates a notable affinity for the 5-HT1A receptor. wikipedia.org

A comparative study with 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a well-known 5-HT1A selective agonist, was conducted to investigate whether the di-n-propyl substituents were the primary reason for this selectivity. The study found that unlike 8-OH-DPAT, this compound did not exhibit selectivity for 5-HT1A sites over 5-HT2 sites. nih.gov This suggests that while the N,N-dipropyl groups are a necessary component for its activity at these receptors, they are not the sole determinants of its selectivity profile. nih.gov

The O-methyl ether of this compound, 5-MeO-DPT, has been shown to fully substitute for the hallucinogenic drug DOM in rodent drug discrimination tests, which is indicative of 5-HT2A receptor-mediated effects. wikipedia.org It also partially substitutes for 8-OH-DPAT, suggesting a mixed 5-HT1A/5-HT2A agonist profile. wikipedia.org This further underscores that the interplay between the N,N-dialkyl substituents and other parts of the molecule dictates the ultimate receptor interaction.

The lipophilicity conferred by the propyl groups is also a significant factor. Compared to bufotenine (B1668041) (5-HO-DMT), which is hydrophilic and has difficulty crossing the blood-brain barrier, this compound is considerably more lipophilic, which may influence its distribution and ability to exert central effects. wikipedia.org

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT1B Receptor Affinity (Ki, nM) | 5-HT2 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| This compound (5-HO-DPT) | 7.1 | 4,300 | 1.0–450 |

| 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) | 4.0 | N/A | 7.1 (agonist-labeled 5-HT2A) |

Importance of the Indolylalkanamine Pyrrole (B145914) Moiety for Receptor Engagement

The indole (B1671886) ring, specifically the pyrrole portion, is a crucial pharmacophore for interaction with serotonin receptors. This structural element is a common feature in many endogenous and synthetic serotonergic ligands. The nitrogen atom within the indole ring and the aromatic system itself are key to the binding of these compounds to their receptor targets.

Studies on various indolethylamines have consistently highlighted the essential role of the indole nucleus in receptor recognition. nih.govnih.gov The planarity of the indole ring and its electron-rich nature allow for critical interactions, such as pi-stacking and hydrogen bonding, with amino acid residues within the receptor's binding pocket.

Stereochemical Considerations in the Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological activity of a compound. While this compound itself is an achiral molecule and does not have stereoisomers, the introduction of chiral centers into its analogs can lead to significant differences in receptor affinity, selectivity, and efficacy.

For many tryptamine derivatives, the introduction of a chiral center, for instance at the alpha or beta position of the ethylamine (B1201723) side chain, can result in enantiomers with distinct pharmacological properties. This is because the binding pockets of receptors are themselves chiral, being composed of L-amino acids. Consequently, one enantiomer may fit more snugly or interact more favorably with the receptor than the other.

Although specific research on the stereochemistry of this compound itself is limited due to its achiral nature, the broader principles of stereoselectivity in serotonergic ligands are well-established. For example, studies with other tryptamines have shown that the stereochemical configuration can influence whether a compound acts as an agonist, antagonist, or partial agonist at a particular receptor.

Rational Design of Analogues for Modified Receptor Selectivity or Efficacy

The principles of structure-activity relationships are fundamental to the rational design of new molecules with tailored pharmacological profiles. wikipedia.orgmonash.edu By understanding how different structural modifications affect receptor binding and activation, medicinal chemists can systematically alter a parent compound like this compound to create analogs with improved properties, such as enhanced selectivity for a specific receptor subtype or altered efficacy (i.e., the ability to produce a biological response upon binding).

For instance, to enhance selectivity for the 5-HT2A receptor over the 5-HT1A receptor, one might explore modifications to the indole ring, such as the introduction of substituents at various positions. The position and nature of these substituents can influence the electronic properties and steric bulk of the molecule, thereby favoring interaction with one receptor subtype over another.

Computational methods, such as molecular docking, can be employed to predict how newly designed analogs will bind to the three-dimensional structure of a target receptor. nih.gov This in silico approach allows for the screening of virtual libraries of compounds and helps prioritize the synthesis of those with the most promising predicted binding characteristics. nih.gov

Advanced Research Methodologies and Future Trajectories for N,n Di N Propylserotonin Research

Application of Advanced In Vitro Systems for Receptor Studies

To fully understand the interaction of N,N-Di-n-propylserotonin with its target receptors, advanced in vitro systems are indispensable. Modern pharmaceutical research relies on the efficient expression of neurotransmitter receptor proteins in pure and active forms. psu.edu The use of stable, high-level expression systems is crucial, as traditional methods often result in low or unstable receptor production. psu.edu

Inducible expression systems in mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, offer precise control over receptor production. researchgate.net Systems like the tetracycline-inducible (Tet-On/Tet-Off) or the type I interferon-inducible Mx promoter have been successfully used to express various serotonin (B10506) receptors at high levels, making them suitable for detailed pharmacological characterization. psu.edu

A particularly powerful application of these technologies is the use of dual expression systems . These systems allow for the simultaneous expression of two different receptor subtypes in the same cell. This is critical for studying emerging concepts like receptor heterodimerization, where two different receptors form a functional complex. numberanalytics.commdpi.com For example, co-expressing a 5-HT1A receptor with a 5-HT7 receptor could reveal if these receptors form heterodimers and whether the binding and functional activity of this compound are altered in the presence of the receptor complex. numberanalytics.commdpi.com Such systems are essential for dissecting the nuanced pharmacology of ligands that, like this compound, may interact with multiple receptor subtypes.

Integration of Computational Chemistry and Molecular Modeling in Ligand Design

Computational chemistry and molecular modeling provide powerful predictive tools that complement experimental research. kallipos.gr These methods, which include quantum chemistry and molecular mechanics, allow for the study of molecular structures and physicochemical properties. kallipos.gr Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are integral to modern ligand design. frontiersin.orgspringer.comajchem-a.com

A pivotal early study on this compound compared its receptor binding profile to that of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a well-known 5-HT1A selective agonist. nih.gov The research found that, unlike 8-OH-DPAT, this compound did not display selectivity for 5-HT1A binding sites over 5-HT2 sites. nih.gov This suggested that the N,N-dipropyl functional groups are not the sole determinants of 5-HT1A selectivity and that features of the indole (B1671886) portion of the molecule are critically important. nih.gov

Modern computational approaches can now be used to explore these experimental findings with high structural resolution.

Molecular Docking: This technique can predict the preferred binding orientation of this compound within the binding pockets of various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C). By comparing its predicted binding pose and energy score to that of a selective ligand like 8-OH-DPAT, researchers can generate hypotheses about the specific amino acid interactions that confer or prevent selectivity. frontiersin.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the ligand-receptor complex over time. This can reveal how the ligand induces or stabilizes particular receptor conformations, providing insight into the mechanism of receptor activation.

QSAR: By analyzing a series of related indolylalkylamines, QSAR models can be built to correlate specific structural features with binding affinity or functional activity, guiding the design of new molecules with desired pharmacological profiles. ajchem-a.com

Table 1: Comparative Binding Affinities of this compound and Related Compounds This interactive table provides receptor binding data (Ki, nM) from radioligand competition assays as reported in foundational studies. Lower Ki values indicate higher binding affinity.

Development of this compound as a Molecular Probe for Serotonin Receptor Research

Molecular probes are essential tools for visualizing and quantifying biological targets like receptors. rsc.orgsigmaaldrich.com These probes are typically ligands that are chemically modified with a reporter tag, such as a radioisotope or a fluorescent group. rsc.orgnih.gov The development of this compound as a molecular probe could provide a valuable tool for studying serotonergic systems.

The process involves several key steps:

Synthesis of a Labeled Analog: A derivative of this compound would need to be synthesized incorporating a label. For radiolabeling, this could involve introducing tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]) for use in in vitro binding assays, or a positron-emitting isotope like carbon-11 (B1219553) ([¹¹C]) for Positron Emission Tomography (PET) imaging. nih.govnih.gov The synthesis of a [¹²⁵I]-labeled analog of a different piperazine-based compound has been demonstrated as a successful strategy for creating a new 5-HT1A receptor ligand for imaging. acs.org

In Vitro Characterization: The resulting radiolabeled probe would be used in radioligand binding assays to precisely determine its affinity (Kd) and density (Bmax) of binding sites on membranes from cells expressing specific serotonin receptors or from brain tissue. nih.gov

Application in Tissue Studies: A radiolabeled probe could be used for autoradiography on brain slices to visualize the anatomical distribution of the binding sites it targets. This could help map the specific circuits and regions where this compound acts.

Emerging Concepts in Indolylalkylamine Pharmacology and Neurobiology

The field of pharmacology is continuously evolving, with new concepts emerging that challenge classical models of drug action. unc.edu Research into this compound and other indolylalkylamines can be greatly enriched by considering these new paradigms.

Functional Selectivity: Also known as "biased agonism," this concept describes how a ligand, upon binding to a single receptor, can preferentially activate one of several downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). numberanalytics.comunc.edu Future studies should investigate whether this compound exhibits functional selectivity at the 5-HT receptors it binds to. For example, it might act as an agonist for one pathway while being an antagonist for another, a profile that could have unique physiological consequences.

Receptor Heteromerization: As mentioned previously, G-protein-coupled receptors, including serotonin receptors, can form complexes with other receptors. numberanalytics.commdpi.com These heteromers can exhibit pharmacological properties distinct from their individual components. numberanalytics.com The full pharmacological profile of this compound may only be understood by studying its effects not just on individual receptors but also on relevant receptor complexes, such as 5-HT1A-5-HT7 or 5-HT2A-mGluR2 heterodimers.

Expanded Receptor Targets: While research has traditionally focused on the canonical serotonin receptors, evidence suggests that some indolylalkylamines may interact with other receptor systems. For instance, trace amine-associated receptors (TAARs), particularly TAAR1, are activated by monoamines and related compounds and are an emerging area of neuropharmacological research. publish.csiro.aunih.gov Investigating the potential activity of this compound at TAAR1 and other novel targets could uncover previously unknown mechanisms of action.

These emerging concepts highlight that the neurobiology of indolylalkylamines is more complex than previously appreciated and provide fertile ground for future investigations into the pharmacology of this compound.

Q & A

Basic: What methodological approaches are used to assess the binding affinity and selectivity of N,N-Di-n-propylserotonin at serotonin receptor subtypes?

This compound’s binding profile is evaluated using radioligand competition assays with tritiated or iodinated ligands (e.g., [³H]5-HT or [¹²⁵I]DOI) in membrane preparations from brain tissue. For example, Glennon et al. (1988) compared its affinity at 5-HT1A and 5-HT2 receptors using displacement assays with 8-OH-DPAT (a 5-HT1A-selective agonist) and spiperone (a 5-HT2 antagonist). Results showed no selectivity for 5-HT1A over 5-HT2 sites (Kᵢ values: 5-HT1A = 68 nM, 5-HT2 = 32 nM), unlike 8-OH-DPAT, which exhibits >100-fold selectivity for 5-HT1A . Methodological rigor includes:

- Normalizing data to protein concentration.

- Using Scatchard analysis for Kd/Bmax determination.

- Validating assays with reference agonists/antagonists.

Advanced: How can researchers resolve contradictions in receptor binding data between this compound and structurally related serotonergic ligands?

Discrepancies in selectivity (e.g., 8-OH-DPAT’s 5-HT1A selectivity vs. This compound’s lack thereof) are addressed through structure-activity relationship (SAR) studies and functional assays . Glennon et al. (1988) demonstrated that the pyrrole moiety in indolylalkylamines (like serotonin) reduces 5-HT1A selectivity compared to tetralin-based agonists (e.g., 8-OH-DPAT). Advanced strategies include:

- Comparative molecular modeling to identify steric/electronic differences.

- In vivo behavioral assays (e.g., drug discrimination in rodents) to correlate binding data with functional effects .

- Cross-validation with GTPγS binding assays to assess G-protein coupling efficiency .

Basic: What preclinical guidelines should be followed when designing studies involving this compound?

Per NIH guidelines (referenced in ), researchers must:

- Detail animal models (species, strain, sex, age) and justify sample sizes.

- Report dose ranges , administration routes, and pharmacokinetic parameters (e.g., half-life, brain penetration).

- Include positive/negative controls (e.g., 8-OH-DPAT for 5-HT1A activity, ketanserin for 5-HT2).

- Adhere to ARRIVE 2.0 guidelines for transparency in experimental design .

Advanced: How do functional assays for this compound address limitations in receptor binding studies?

Binding assays alone cannot distinguish agonists from antagonists. Functional assays like cAMP inhibition (for 5-HT1A) or phosphoinositide hydrolysis (for 5-HT2) are critical. For example:

- 5-HT1A receptors couple to Gαi/o, reducing cAMP; this compound’s efficacy can be quantified via forskolin-stimulated cAMP levels in transfected cells.

- 5-HT2-mediated PLC activation is measured via IP₁ accumulation. Glennon et al. (1988) used stimulus generalization tests in rats trained to discriminate 8-OH-DPAT or DOM, revealing partial agonist effects at both receptor subtypes .

Advanced: What statistical methods are recommended for analyzing contradictory data in receptor affinity studies?

- Meta-analysis : Pool data from multiple studies (e.g., binding assays across labs) to assess heterogeneity via I² statistics.

- Bayesian modeling : Quantify uncertainty in Kᵢ values when comparing low-selectivity ligands.

- Sensitivity analysis : Test robustness of conclusions to outliers (e.g., excluding low-quality datasets per NIH preclinical criteria) .

Basic: What are the key synthetic pathways for this compound?

The compound is synthesized via:

N,N-Dialkylation : Reacting serotonin with n-propyl bromide in anhydrous DMF under basic conditions (e.g., K₂CO₃).

Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH gradient) followed by recrystallization.

Characterization : HPLC purity >98%, validated via NMR (¹H/¹³C) and mass spectrometry .

Advanced: How does the pharmacokinetic profile of this compound influence its utility in behavioral pharmacology?

Key considerations:

- Lipophilicity : LogP ~2.1 (estimated), suggesting moderate blood-brain barrier penetration.

- Metabolism : Susceptible to MAO-A degradation; co-administration with MAO inhibitors (e.g., pargyline) enhances bioavailability.

- Half-life : ~20–30 minutes in rodents, necessitating timed behavioral assays post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.